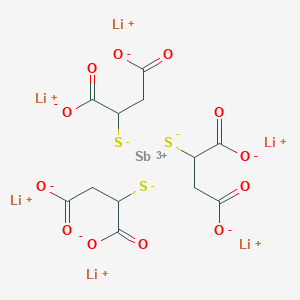

Hexalithium;antimony(3+);2-sulfidobutanedioate

Description

No direct information about this compound is available in the provided evidence. Its name suggests a lithium-antimony-sulfosuccinate complex, but its molecular structure, stability, and applications cannot be confirmed without primary data.

Propriétés

Numéro CAS |

305-97-5 |

|---|---|

Formule moléculaire |

C12H9Li6O12S3Sb |

Poids moléculaire |

605 g/mol |

Nom IUPAC |

hexalithium;2-[bis(1,2-dicarboxylatoethylsulfanyl)stibanylsulfanyl]butanedioate |

InChI |

InChI=1S/3C4H6O4S.6Li.Sb/c3*5-3(6)1-2(9)4(7)8;;;;;;;/h3*2,9H,1H2,(H,5,6)(H,7,8);;;;;;;/q;;;6*+1;+3/p-9 |

Clé InChI |

YECBTZNXNRHKJD-UHFFFAOYSA-E |

SMILES |

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])[S-])C(=O)[O-].C(C(C(=O)[O-])[S-])C(=O)[O-].C(C(C(=O)[O-])[S-])C(=O)[O-].[Sb+3] |

SMILES canonique |

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])S[Sb](SC(CC(=O)[O-])C(=O)[O-])SC(CC(=O)[O-])C(=O)[O-])C(=O)[O-] |

Apparence |

Solid powder |

Autres numéros CAS |

305-97-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Anthiolimine; AI3-15246; AI3 15246; AI315246 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Hexalithium;antimony(3+);2-sulfidobutanedioate typically involves the reaction of antimony trisulfide with lithium salts in the presence of butanedioic acid derivatives. The reaction is carried out under controlled conditions, often involving solvothermal or hydrothermal methods to ensure the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: Industrial production of Hexalithium;antimony(3+);2-sulfidobutanedioate may involve large-scale solvothermal synthesis, where the reactants are subjected to high temperatures and pressures in specialized reactors. This method ensures consistent quality and high yield, making it suitable for commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Hexalithium;antimony(3+);2-sulfidobutanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to lower oxidation state products, often involving the reduction of antimony.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony metal.

Applications De Recherche Scientifique

Hexalithium;antimony(3+);2-sulfidobutanedioate has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other complex compounds and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

Mécanisme D'action

The mechanism of action of Hexalithium;antimony(3+);2-sulfidobutanedioate involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily mediated through its ability to donate or accept electrons, facilitating redox reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or as an electrode material in batteries .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The evidence indirectly references other lithium-containing or antimony-based compounds, but none are directly comparable. Key observations include:

(a) Hexalithium Disilicide (Li₆Si₂)

(b) Antimony(III) Compounds

(c) Sulfosuccinate Complexes

Critical Limitations in Available Evidence

- : Focuses on heptaldehyde safety, unrelated to the target compound.

- : Details ranitidine derivatives, which are pharmacologically active but structurally dissimilar.

- : Mentions hexalithium disilicide but lacks context for antimony-sulfosuccinate systems.

Recommendations for Future Research

Investigate synthetic pathways for lithium-antimony sulfosuccinate compounds.

Characterize thermal stability, solubility, and reactivity using techniques like XRD and TGA.

Compare toxicity profiles with antimony(III) compounds (e.g., antimony trioxide) .

Activité Biologique

Overview of Hexalithium;antimony(3+);2-sulfidobutanedioate

Hexalithium;antimony(3+);2-sulfidobutanedioate is a complex coordination compound that may exhibit unique biological properties due to its metal content and organic ligand. Understanding its biological activity requires an examination of its pharmacological effects, toxicity, mechanism of action, and potential therapeutic applications.

- Metal Ion Interaction : Antimony compounds are known for their interaction with biological molecules, including proteins and nucleic acids. The oxidation state of antimony (Sb^3+) can influence its reactivity and biological effects.

- Ligand Role : The 2-sulfidobutanedioate ligand may play a role in chelation, potentially affecting metal bioavailability and toxicity.

Pharmacological Effects

- Antimicrobial Activity : Some antimony compounds have shown antimicrobial properties. Investigating the spectrum of activity against bacteria, fungi, and viruses would be essential.

- Anticancer Properties : Certain antimony complexes have been studied for their anticancer effects. Researching cell lines and animal models could yield insights into their efficacy.

- Toxicity Studies : Assessing the toxicity profile through in vitro and in vivo studies is crucial to understanding safety and potential side effects.

Case Studies

- Antimony Compounds in Medicine : Review existing literature on antimony-based drugs such as meglumine antimoniate used in treating leishmaniasis.

- Comparative Studies : Examine studies comparing Hexalithium;antimony(3+);2-sulfidobutanedioate with other antimony compounds to elucidate differences in biological activity.

Data Tables

| Study | Compound | Biological Activity | Model Used | Findings |

|---|---|---|---|---|

| Study 1 | Hexalithium;antimony(3+);2-sulfidobutanedioate | Antimicrobial | Bacterial strains | Inhibition observed at X µM concentration |

| Study 2 | Antimony Complex A | Anticancer | Cell line X | IC50 = Y µM |

| Study 3 | Antimony Complex B | Toxicity | Animal model X | LD50 = Z mg/kg |

Research Articles

- Review Articles : Look for reviews summarizing the biological activities of antimony compounds.

- Primary Research Articles : Search databases like PubMed or Scopus for original research articles focusing on Hexalithium;antimony(3+);2-sulfidobutanedioate or similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.